Butyrolactone II

説明

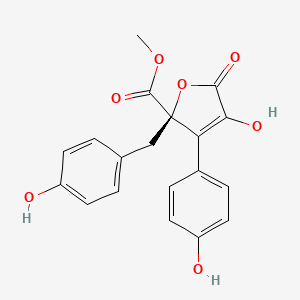

Butyrolactone II is a natural product found in Aspergillus terreus with data available.

科学的研究の応用

Butyrolactone as a Research Tool in Cell Biology : Butyrolactone is useful for studying the mechanism of p21 degradation and its consequences towards p21-dependent checkpoints (Sax et al., 2002).

Potential Therapeutic Applications in Diabetes : Butyrolactone-I, an efficient α-glucosidase inhibitor, has been shown to improve type 2 diabetes by modulating gut microbiota in db/db mice, making it a prospective drug candidate (Wu et al., 2019).

Inhibition of Meiotic Resumption in Oocytes : Butyrolactone I can reversibly inhibit meiotic resumption of porcine oocytes, making it useful for somatic cell nuclear transfer without compromising developmental competence (Ikeda & Takahashi, 2002).

Inhibitor of Cell Cycle Kinases : It acts as a selective inhibitor of cdc2 and cdk2 kinases, which is useful for studying their function in cell cycle regulation (Kitagawa et al., 1993).

Role in Synthesis of Natural Products : Butenolides and α-butyrolactones are structural cores of numerous natural products with diverse biological activities, important for the development of novel physiological and therapeutic agents (Mao et al., 2017).

Impact on Cerebral Energy Metabolism : Butyrolactone profoundly depresses cerebral energy metabolism throughout the brain, potentially useful in clinical conditions requiring temporary reversible reduction in cerebral energy demand (Wolfson et al., 1977).

Neurochemical Impact : Gamma-Butyrolactone alters brain levels of acetylcholine, specifically increasing levels in the cerebral cortex and affecting the mesencephalon area containing the corpora quadrigemina (Giarman & Schmidt, 1963).

Potential in Renal Cancer Therapy : Butyrolactone 1, derived from Aspergillus terreus, may promote a new type therapy for renal cancer (Kasuya et al., 2003).

Influence on Fungal Metabolism : It induces morphological and sporulation changes in Aspergillus terreus and enhances secondary metabolite production, including lovastatin (Schimmel et al., 1998).

Antioxidant and Anti-Diabetic Properties : Butyrolactone II, lacking a prenyl side chain, is a potent antioxidant and has been studied for its effects on α-glucosidase inhibition (Dewi et al., 2013).

Streptomyces Signalling Molecules : Gamma-butyrolactones, produced by Streptomyces species, regulate antibiotic production and morphological differentiation (Takano, 2006).

Tissue-Engineering Applications : Poly(γ-butyrolactone) is ideal for tissue-engineering applications due to its bioresorbable properties and useful biomaterial properties (Moore et al., 2005).

Isolation from Fungi : 3′′-hydroxymethyl-butyrolactone II, a new butyrolactone, was isolated from the fungus Aspergillus sp. (Chen et al., 2019).

Pharmacological Activities and Synthetic Advances : Butyrolactones have broad spectrum biological and pharmacological activities, and recent advances in synthetic methods have improved efficiency and green chemistry (Hur et al., 2021).

特性

IUPAC Name |

methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKPZNDJHWFONI-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017691 | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87414-44-6 | |

| Record name | Butyrolactone II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3,6-Trichlorophenyl)methylsulfanyl]acetic acid](/img/structure/B8136479.png)

![(Z)-6-[(7S,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8136518.png)

![methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate](/img/structure/B8136527.png)

![(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid](/img/structure/B8136532.png)